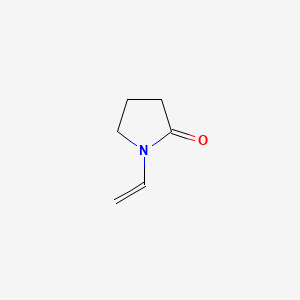N-Vinyl-2-pyrrolidone
CAS No.: 88-12-0; 9003-39-8 (homopolymer)
Cat. No.: VC13331397
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88-12-0; 9003-39-8 (homopolymer) |
|---|---|
| Molecular Formula | C6H9NO |
| Molecular Weight | 111.14 g/mol |
| IUPAC Name | 1-ethenylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 |
| Standard InChI Key | WHNWPMSKXPGLAX-UHFFFAOYSA-N |
| SMILES | C=CN1CCCC1=O |
| Canonical SMILES | C=CN1CCCC1=O |
| Boiling Point | 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg at 1.3kPa: 90-93 °C 194 °F |
| Colorform | Clear to light straw colored liquid |
| Flash Point | 95 °C 100.5 °C (213 °F) open cup 95 °C closed cup 93 °C 199.4 °F |
| Melting Point | 13 °C 57 °F |
Introduction
Chemical and Physical Properties of N-Vinyl-2-Pyrrolidone
NVP is a colorless to pale yellow liquid with a molecular weight of 111.14 g/mol . Its polar structure, featuring a pyrrolidone ring and vinyl group, confers high solubility in water and organic solvents. Key properties include:
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 13–14°C | — |
| Boiling Point | 92–95°C | 11 mmHg |
| Density | 1.04 g/mL | 25°C |
| Refractive Index | 1.511 | — |
| Viscosity | 2.07 cP | 25°C |
| Water Solubility | 52.1 g/L | 20°C |
| pKa | -0.34 ± 0.20 | Predicted |
| Flash Point | 93.9°C (201°F) | Closed cup |
The compound’s stability under ambient conditions makes it suitable for industrial processes, though it reacts with strong oxidizers and may polymerize exothermically . Its low vapor pressure (0.1 mmHg at 24°C) minimizes inhalation risks, but its flammability (explosive limits: 1.4–10% v/v) necessitates careful handling .
Synthesis Methods of N-Vinyl-2-Pyrrolidone
Vinylation of 2-Pyrrolidone with Acetylene
The predominant industrial method involves reacting 2-pyrrolidone with acetylene under alkaline conditions . Potassium hydroxide (1–3 wt%) catalyzes the formation of the 2-pyrrolidone potassium salt, followed by dehydration to <0.2% water content to prevent byproduct formation . Acetylene, diluted with nitrogen for safety, is introduced at 150–180°C and 0.9–1.5 MPa, yielding NVP with high efficiency. This two-stage process remains cost-effective but requires specialized infrastructure for acetylene handling .
Amination of γ-Butyrolactone with Ethanolamine
An alternative route involves γ-butyrolactone and ethanolamine, producing N-(2-hydroxyethyl)pyrrolidone (NHP), which undergoes dehydration at 300–340°C using ZrO₂-SnO₂ catalysts . While this method avoids acetylene, higher costs and complex separation of byproducts like potassium 4-aminobutyrate led to its discontinuation in China by 2007 . Indirect dehydration via halogenation (e.g., with thionyl chloride) offers room-temperature processing but introduces corrosive intermediates .
Industrial and Medical Applications of N-Vinyl-2-Pyrrolidone
Polyvinylpyrrolidone (PVP) Production
NVP’s radical polymerization yields PVP, a hydrophilic polymer used in:
-
Pharmaceuticals: Tablet binders, wound dressings, and drug delivery systems due to biocompatibility .
-
Cosmetics: Hairsprays and skincare products for film-forming and stabilizing properties .
-
Industrial Coatings: UV-curable inks and adhesives where NVP acts as a reactive diluent .
Medical Embalming Applications
Recent studies demonstrate NVP’s efficacy in cadaver preservation for endoscopic skull base surgery training. Embalming with 10% NVP maintains nasal tissue elasticity akin to living tissue, though brain tissue remains overly pliable, complicating dissection . Higher concentrations (20%) harden nasal structures excessively, suggesting 10% as optimal despite limitations in neural manipulation .
Recent Advances and Research Directions
Enhanced Synthesis Catalysts
Research focuses on zeolite catalysts to improve acetylene-based vinylation efficiency, reducing energy costs and byproducts .
Biomedical Innovations
NVP-derived hydrogels show promise in 3D bioprinting for tissue engineering, leveraging tunable mechanical properties .
Environmental Impact Mitigation
Studies explore photocatalytic degradation of NVP wastewater using TiO₂ nanoparticles, achieving >90% removal under UV light .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume